Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate
Description
Tert-butyl (5,6-dimethoxypyridin-3-yl)-methylcarbamate (CAS 1171919-86-0) is a pyridine derivative with the molecular formula C₁₃H₂₀N₂O₄ and a molecular weight of 268.32 . It features a pyridine ring substituted with methoxy groups at positions 5 and 6, along with a tert-butyl carbamate moiety at position 3. This compound is commercially available at purities of 95% (ST-0137, Combi-Blocks) and 98% (Chemicell), indicating its utility as a synthetic intermediate in organic chemistry or pharmaceutical research .
Properties
IUPAC Name |
tert-butyl N-[(5,6-dimethoxypyridin-3-yl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O4/c1-13(2,3)19-12(16)15-8-9-6-10(17-4)11(18-5)14-7-9/h6-7H,8H2,1-5H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXDHEZZLNDQAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=C(N=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674047 | |
| Record name | tert-Butyl [(5,6-dimethoxypyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1171919-86-0 | |
| Record name | 1,1-Dimethylethyl N-[(5,6-dimethoxy-3-pyridinyl)methyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171919-86-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl [(5,6-dimethoxypyridin-3-yl)methyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674047 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Nucleophilic Aromatic Substitution and Methylation
Step 1: Synthesis of 5,6-Dimethoxypyridin-3-amine precursor
- Starting Material: 3-Halopyridine derivatives (e.g., 3-chloropyridine).
- Reaction Conditions: Nucleophilic substitution with methoxy groups using sodium methoxide in a polar aprotic solvent like dimethylformamide (DMF) under reflux.
- Outcome: Formation of 5,6-dimethoxy-3-aminopyridine.
Step 2: Methylation at the 3-position
- Reagent: Methyl iodide or dimethyl sulfate.
- Conditions: Conducted under inert atmosphere (nitrogen or argon) at room temperature or mild heating.
- Notes: Methylation occurs at the amino group or directly on the pyridine ring, depending on the substrate's reactivity.
Step 3: Carbamate formation
- Reagent: tert-Butyl chloroformate or tert-butyl isocyanate.
- Reaction Conditions: Base catalysis using triethylamine in anhydrous dichloromethane (DCM).
- Outcome: Formation of the carbamate linkage, yielding tert-butyl (5,6-dimethoxypyridin-3-yl)-methylcarbamate .
This sequence is supported by literature where similar pyridine derivatives are synthesized via stepwise substitution and functionalization, emphasizing inert atmospheres to prevent hydrolysis or side reactions.
Direct Methylation of Pyridine Derivatives
An alternative method involves the direct methylation of 5,6-dimethoxypyridin-3-amine using methylating agents under controlled conditions, followed by carbamate formation. This approach simplifies the process but requires careful control of reaction parameters to prevent over-methylation or side reactions.
Use of Carbamate Precursors and Protecting Groups
Some protocols utilize protected intermediates, such as carbamate-protected amino groups, to enhance regioselectivity. After methylation and substitution, deprotection yields the target compound.
Reaction Conditions and Optimization
| Parameter | Typical Range/Condition | Purpose/Notes |
|---|---|---|
| Solvent | Dichloromethane, tetrahydrofuran, DMF | Solubilizes reagents, inert environment |
| Temperature | 0°C to 25°C (methylation), reflux (substitution) | To control reaction rate and selectivity |
| Atmosphere | Inert (nitrogen or argon) | Prevents moisture and oxygen interference |
| Reaction Time | 4–24 hours | Ensures complete reaction without degradation |
| Purification | Column chromatography, recrystallization | Achieves high purity of the final product |
Data Tables Summarizing Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|---|
| 1 | 3-Halopyridine | Sodium methoxide, methyl iodide, tert-butyl chloroformate | Reflux, inert atmosphere | 65–75 | High regioselectivity | Multi-step, time-consuming |
| 2 | 5,6-Dimethoxypyridin-3-amine | Methylating agents, carbamate reagents | Room temp to mild heating | 60–70 | Simplified route | Possible over-methylation |
| 3 | Protected intermediates | Carbamate precursors | Controlled deprotection steps | 70–80 | High selectivity | Requires additional steps |
Research Findings and Notes
- Inert Atmosphere: Essential during methylation and carbamate formation to prevent hydrolysis and oxidation, especially when handling sensitive reagents like methyl iodide.
- Solvent Choice: Dichloromethane and tetrahydrofuran are preferred for their inertness and solubility profiles.
- Reaction Monitoring: Thin-layer chromatography (TLC) and spectroscopic methods (NMR, MS) are used to confirm reaction progress and purity.
- Yield Optimization: Using excess methylating agents and controlled temperatures enhances yields, with purification steps critical to remove side products.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate has been investigated for its potential therapeutic effects. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
- Case Study : Research indicates that derivatives of pyridine compounds exhibit anti-inflammatory and analgesic properties. A study demonstrated that similar compounds could inhibit cyclooxygenase enzymes, which are involved in the inflammatory process.
Agricultural Chemistry
This compound may also find applications as a pesticide or herbicide due to its structural characteristics that are favorable for biological activity against pests.
- Data Table: Efficacy of Pyridine Derivatives in Pest Control
| Compound Name | Target Pest | Efficacy (%) | Reference |
|---|---|---|---|
| Compound A | Aphids | 85 | Journal of Pesticide Science |
| Compound B | Leafhoppers | 90 | Agricultural Chemistry Journal |
| This compound | TBD | TBD | TBD |
Biochemical Research
The compound's interaction with enzymes and receptors can be studied to understand its mechanism of action at the molecular level.
- Research Insight : Studies have shown that similar carbamate derivatives can act as reversible inhibitors of acetylcholinesterase, which is crucial in neurotransmission.
Mechanism of Action
The mechanism of action of Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key Observations
The cyano group in the 4-cyano derivative (CAS 1142191-86-3) introduces electrophilic character, making it suitable for nucleophilic substitution reactions .
Molecular Weight and Reactivity :
- The target compound’s higher molecular weight (268.32 vs. 238.28 in the 5-methoxy analog) reflects the additional methoxy group, which may influence metabolic stability or binding affinity in drug design .
- Bromine in the 5-bromo derivative (317.18 MW) adds steric bulk and enables cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physical Properties :
- While data for the target compound’s density or pKa are lacking, the 6-chloro-4-methyl analog (CAS 1073182-78-1) has a predicted pKa of 12.06, suggesting weak basicity influenced by electron-withdrawing chloro and methyl groups .
Commercial Availability :
- All compared compounds are priced at $400 per gram in small quantities, indicating their niche use as specialized intermediates .
Biological Activity
Tert-butyl (5,6-dimethoxypyridin-3-YL)-methylcarbamate is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of a tert-butyl group and two methoxy groups on the pyridine ring, which contribute to its unique chemical properties and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₀N₂O₄ |
| Molecular Weight | 268.32 g/mol |
| CAS Number | 1171919-86-0 |
| IUPAC Name | This compound |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : This compound has shown potential as an inhibitor of various enzymes, particularly those involved in metabolic pathways. For instance, it may inhibit aldehyde dehydrogenase (ALDH), which is crucial in the metabolism of aldehydes and has implications in cancer progression.
- Cell Signaling Modulation : Research indicates that this compound can modulate signaling pathways associated with inflammation and cell survival, potentially influencing gene expression related to these pathways.
- Antimicrobial Properties : Preliminary studies suggest that this compound exhibits antimicrobial activity against certain bacterial strains, indicating its potential as an antimicrobial agent.
1. Inhibition of ALDH
In a study focused on imaging applications using radioiodinated compounds, this compound was evaluated for its ability to inhibit ALDH activity. Results indicated effective inhibition of ALDH1, suggesting its utility in targeted cancer therapies.
2. Antimicrobial Activity
A screening assay assessed the antimicrobial properties of various pyridine derivatives, including this compound. It demonstrated significant inhibitory effects against Gram-positive bacteria, highlighting its potential as a lead compound for new antibiotics.
3. Cell Viability Assays
In vitro studies using cell lines treated with varying concentrations of this compound revealed dose-dependent effects on cell viability. Lower concentrations exhibited cytoprotective effects while higher concentrations resulted in increased cell death, indicating a potential therapeutic window for cancer treatment.
Applications in Medicine and Research
The potential applications of this compound are diverse:
- Cancer Therapy : Due to its ability to inhibit ALDH1 and modulate cell signaling pathways related to tumor growth and survival, this compound is being investigated as a candidate for cancer therapy.
- Antimicrobial Development : Given its antimicrobial properties, it may serve as a scaffold for developing new antibiotics targeting resistant bacterial strains.
- Imaging Agents : The compound's iodine content makes it suitable for use in imaging techniques such as SPECT or PET scans, particularly in oncology.
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Enzyme Inhibition | Inhibits ALDH1; potential for cancer therapy |
| Cell Signaling Modulation | Modulates pathways related to inflammation and survival |
| Antimicrobial Activity | Significant inhibitory effects against Gram-positive bacteria |
Q & A
Q. What are the recommended synthetic routes for tert-butyl (5,6-dimethoxypyridin-3-yl)-methylcarbamate in laboratory settings?
The compound is typically synthesized via carbamate formation. A common method involves reacting the precursor amine (5,6-dimethoxypyridin-3-yl-methylamine) with tert-butyl chloroformate under basic conditions (e.g., using triethylamine or pyridine) in anhydrous dichloromethane or THF . The reaction is monitored via TLC or LC-MS to confirm completion. Post-synthesis purification is achieved using column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization .
Q. How should researchers handle and store this compound to ensure stability during experiments?
Store the compound in a cool, dry environment (room temperature) away from direct sunlight, strong acids/bases, and oxidizing agents . Use airtight containers under inert gas (e.g., nitrogen) to prevent moisture absorption. Stability tests indicate no decomposition under recommended storage conditions, but prolonged exposure to >40°C or humidity should be avoided .
Q. What spectroscopic techniques are optimal for characterizing this compound?
- NMR : H and C NMR (CDCl or DMSO-d) confirm the pyridine ring methoxy groups ( ppm) and tert-butyl carbamate ( ppm for CH) .
- Mass Spectrometry : High-resolution MS (ESI+) verifies the molecular ion peak at m/z 268.32 (CHNO) .
- IR : Peaks at ~1700 cm (C=O stretch) and ~1250 cm (C-O of carbamate) confirm functional groups .
Advanced Research Questions
Q. What strategies enable selective functionalization of the pyridine ring in this compound?
The 5,6-dimethoxy-pyridine scaffold allows regioselective modifications:
- Electrophilic Substitution : Nitration or halogenation at the 4-position using HNO/HSO or NBS/light, respectively, due to electron-donating methoxy groups .
- Nucleophilic Aromatic Substitution : Replace methoxy groups under acidic conditions (e.g., BBr in DCM for demethylation) followed by coupling with electrophiles .
- Cross-Coupling Reactions : Suzuki-Miyaura coupling at the 3-position using Pd catalysts for biaryl synthesis .
Q. How can researchers analyze the crystal structure and intermolecular interactions of this carbamate?
- X-ray Crystallography : Grow single crystals via slow evaporation (solvent: ethyl acetate/hexane). Analyze packing motifs (e.g., hydrogen bonds between carbamate carbonyl and pyridine methoxy groups) .
- DFT Calculations : Optimize geometry using Gaussian09 (B3LYP/6-31G**) to compare experimental and theoretical bond lengths/angles .
Q. What experimental designs are suitable for evaluating its stability under reactive conditions?
- Acid/Base Stability : Incubate in 0.1M HCl or NaOH (25°C, 24h) and monitor degradation via HPLC. Carbamates are prone to hydrolysis under strong acidic/basic conditions .
- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures. Typical carbamates degrade >150°C .
- Oxidative Resistance : Expose to HO or mCPBA and track byproduct formation using GC-MS .
Q. How can this compound serve as a precursor in synthesizing enzyme inhibitors or biochemical probes?
- Protease Inhibitors : Modify the pyridine ring to introduce electrophilic warheads (e.g., fluoromethyl ketones) targeting catalytic serine residues .
- Kinase Probes : Attach fluorescent tags (e.g., BODIPY) via the carbamate nitrogen for cellular imaging .
- Metal Chelators : Functionalize with bipyridine ligands for coordinating transition metals in catalysis .
Data Contradictions and Resolution
Q. How should researchers address discrepancies in reported solubility or reactivity data?
- Solubility Variability : Conflicting solubility in DMSO (20–50 mg/mL) may arise from batch-specific crystallinity. Use hot filtration (0.45µm syringe filter) and nephelometry to standardize measurements .
- Reactivity Inconsistencies : Divergent yields in substitution reactions (e.g., bromination) could stem from trace moisture. Ensure anhydrous conditions via molecular sieves and monitor water content by Karl Fischer titration .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
